molecular formula C30H28N4O8S B2736588 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide CAS No. 688060-35-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

Katalognummer: B2736588
CAS-Nummer: 688060-35-7
Molekulargewicht: 604.63
InChI-Schlüssel: WOQRSAQTLDOQGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the quinazolinone core: This step often involves the condensation of anthranilic acid derivatives with isatoic anhydride.

    Thioether formation:

    Amide bond formation: The final step involves coupling the intermediate with a butanoyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thioether positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Recent studies have shown that derivatives of quinazolinones exhibit promising antimicrobial properties. The compound has structural similarities to known antimicrobial agents, suggesting it may also exhibit similar activities. Research indicates that compounds containing the quinazolinone moiety can inhibit bacterial growth effectively. For instance, new quinazolinone derivatives were synthesized and evaluated for their antimicrobial efficacy against various bacterial strains, demonstrating significant inhibition rates .

1.2 Anticancer Potential
The compound's structure suggests it may interact with critical biological targets involved in cancer cell proliferation. Quinazolinone derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers. In vitro studies have shown that modifications to the quinazolinone structure can enhance anticancer activity by improving binding affinity to EGFR and other related targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. The presence of the benzodioxole moiety is significant as it is known to enhance solubility and bioavailability, which are essential for effective drug development. The incorporation of a methoxy group on the phenyl ring has been linked to increased potency in various biological assays .

Case Studies

3.1 Synthesis and Biological Evaluation
A study synthesized several quinazolinone derivatives and evaluated their antimicrobial and anticancer activities. Among these derivatives, certain compounds showed high inhibition rates against both bacterial and fungal strains, indicating a potential for development into therapeutic agents .

3.2 In Silico Studies
In silico modeling has been employed to predict the binding affinities of this compound with various biological targets. Molecular docking studies have suggested that the compound can effectively bind to EGFR and DNA gyrase, supporting its potential as a dual-action therapeutic agent against cancer and bacterial infections .

Wirkmechanismus

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide: shares structural similarities with other quinazolinone derivatives and benzodioxole-containing compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable molecule for research and development.

Biologische Aktivität

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described with the following characteristics:

PropertyValue
Molecular FormulaC28H24N3O6S
Molecular Weight549.58 g/mol
LogP4.4243
Polar Surface Area84.452 Ų
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multiple synthetic steps. The initial formation of the benzodioxole ring is achieved through cyclization reactions involving catechol derivatives and formaldehyde. Subsequent reactions introduce the quinazoline moiety and other functional groups necessary for biological activity .

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-(substituted phenyl)sulfanyl]-quinazoline derivatives exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated greater anti-inflammatory activity than curcumin in various assays . This suggests that the compound may be effective in treating conditions characterized by inflammation.

Antimicrobial Activity

The compound has been screened for antimicrobial activity against a variety of pathogens. In particular, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These findings are significant given the rising concern over antibiotic resistance and highlight the potential for developing new antimicrobial agents based on this chemical structure .

Anticancer Potential

N-(2H-benzodioxol-5-yl)methyl derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural diversity provided by substituents on the benzodioxole and quinazoline rings may contribute to enhanced potency against specific cancer types.

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Effects :
    • A study evaluated a series of benzodioxole derivatives for their anti-inflammatory effects in vitro and in vivo. The most active compound exhibited a significant reduction in pro-inflammatory cytokines compared to control groups .
  • Antimicrobial Screening :
    • In a comparative study of various synthesized compounds, one derivative showed more than 1.6 times the activity against methicillin-resistant Staphylococcus aureus (MRSA) than standard antibiotics like ciprofloxacin . This highlights the potential of modifying existing structures to enhance efficacy against resistant strains.
  • Anticancer Activity Assessment :
    • A recent investigation into the anticancer properties of quinazoline derivatives indicated that certain modifications could lead to substantial increases in cytotoxicity against breast cancer cell lines. The mechanism was attributed to increased apoptosis rates and disruption of mitochondrial function .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O8S/c1-38-20-7-5-19(6-8-20)32-28(36)15-43-30-33-22-13-26-25(41-17-42-26)12-21(22)29(37)34(30)10-2-3-27(35)31-14-18-4-9-23-24(11-18)40-16-39-23/h4-9,11-13H,2-3,10,14-17H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQRSAQTLDOQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.